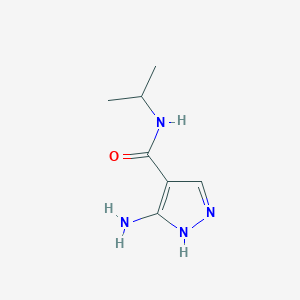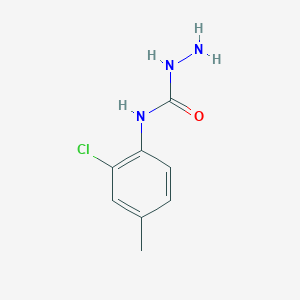![molecular formula C9H5BrN4S B1523164 3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine CAS No. 1094279-90-9](/img/structure/B1523164.png)
3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine
説明
“3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine” is a chemical compound that has been synthesized from α-bromoketones and 2-aminopyridine . It is a nitrogen- and sulfur-containing heterocyclic compound .
Synthesis Analysis
The compound was synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Molecular Structure Analysis
The molecular structure of the compound was confirmed by FTIR, 1H NMR, 13C NMR, and mass spectral studies followed by elemental analysis data .Chemical Reactions Analysis
The compound was formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free . The compound was obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using NMR, HPLC, LC-MS, UPLC & more .科学的研究の応用
Medicinal Chemistry: Anticancer Applications
This compound has been studied for its potential as an anticancer agent. Derivatives of imidazo[2,1-b][1,3,4]thiadiazole have shown in vitro antiproliferative activity against pancreatic ductal adenocarcinoma cells . The presence of the imidazole ring fused with thiadiazole is a valuable scaffold for developing pharmacologically active derivatives, which are present in many molecules with biological properties, including anticancer activity .
Pharmaceutical Research: Drug Development
In pharmacology, the compound’s derivatives are used as reference standards for testing and research. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases that require specific molecular interactions .
Agriculture: Antibacterial Properties
Research has indicated that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit antibacterial activity, which can be leveraged in agricultural applications to protect crops from bacterial infections . This could lead to the development of new agrochemicals that help in maintaining crop health.
Material Science: Organic Synthesis
The compound serves as a building block in organic synthesis, contributing to the creation of novel materials with potential applications in various industries. Its derivatives can be synthesized and modified to alter material properties, such as conductivity or reactivity, which is essential in material science .
Environmental Science: Bioactive Compound Analysis
In environmental science, the compound’s derivatives are analyzed for their bioactivity and potential environmental impact. Understanding the biological properties of such compounds is crucial for assessing their safety and ecological effects .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound is of interest due to its potential role in enzyme inhibition. The imidazo[2,1-b][1,3,4]thiadiazole moiety is known to interact with various enzymes, which could lead to the development of inhibitors for therapeutic use .
特性
IUPAC Name |
2-bromo-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4S/c10-8-13-14-5-7(12-9(14)15-8)6-2-1-3-11-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADGBBLLNXSLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN3C(=N2)SC(=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)

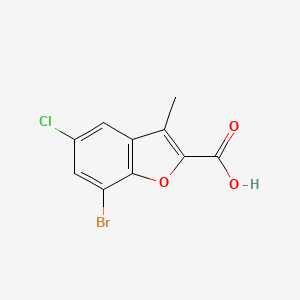
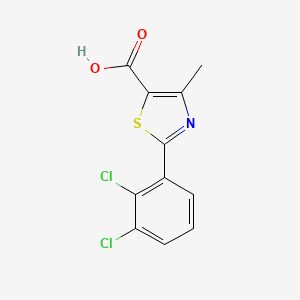


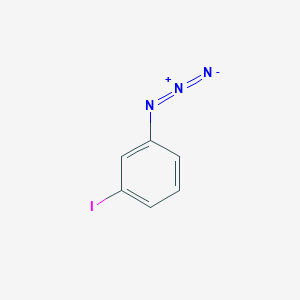
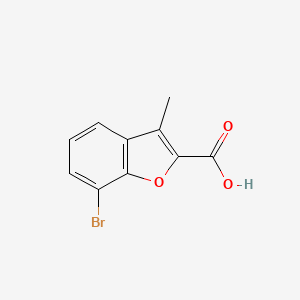
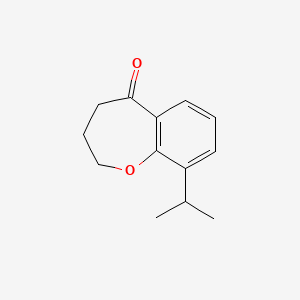
![5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B1523096.png)
